(E)-N'-((4-bromothiophen-2-yl)methylene)-2-hydroxybenzohydrazide
Description
Properties
IUPAC Name |
N-[(E)-(4-bromothiophen-2-yl)methylideneamino]-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2S/c13-8-5-9(18-7-8)6-14-15-12(17)10-3-1-2-4-11(10)16/h1-7,16H,(H,15,17)/b14-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOCPOQHYCGGFA-MKMNVTDBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=CS2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC(=CS2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-((4-bromothiophen-2-yl)methylene)-2-hydroxybenzohydrazide typically involves the condensation reaction between 4-bromothiophene-2-carbaldehyde and 2-hydroxybenzohydrazide. The reaction is usually carried out in the presence of a catalyst such as glacial acetic acid, which facilitates the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-((4-bromothiophen-2-yl)methylene)-2-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as potassium carbonate (K₂CO₃).
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-N’-((4-bromothiophen-2-yl)methylene)-2-hydroxybenzohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-N’-((4-bromothiophen-2-yl)methylene)-2-hydroxybenzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage can form hydrogen bonds or coordinate with metal ions, influencing biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table highlights key structural differences and their implications:
Key Observations :
- Bromine vs. Chlorine : Bromine’s larger atomic radius increases steric hindrance and polarizability, enhancing binding to metal ions and biological targets .
- Thiophene vs. Furan : Thiophene’s sulfur atom improves thermal stability and electronic delocalization, critical for applications in corrosion inhibition and catalysis .
Key Observations :
Physicochemical and Spectroscopic Properties
Key Observations :
Biological Activity
(E)-N'-((4-bromothiophen-2-yl)methylene)-2-hydroxybenzohydrazide is a compound of increasing interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its antioxidant and antibacterial properties.
Synthesis and Characterization
The synthesis of (E)-N'-((4-bromothiophen-2-yl)methylene)-2-hydroxybenzohydrazide typically involves the condensation reaction between 4-bromothiophen-2-carbaldehyde and 2-hydroxybenzohydrazide. The reaction is performed under acidic conditions, often using glacial acetic acid as a solvent. The resulting compound is characterized by various spectroscopic methods, including NMR and IR spectroscopy.
Table 1: Characterization Data
| Property | Value |
|---|---|
| Melting Point | 235-237 °C |
| Yield | 80% |
| IR (KBr, cm⁻¹) | 3186, 3043, 1633 |
| 1H NMR (400 MHz) | δ 12.03 (s, N-H), δ 8.69 (s, CH=N) |
Antioxidant Activity
Antioxidant activity is a crucial aspect of many pharmaceutical compounds. Studies have shown that hydrazone derivatives exhibit significant antioxidant properties due to their ability to scavenge free radicals. The antioxidant capacity of (E)-N'-((4-bromothiophen-2-yl)methylene)-2-hydroxybenzohydrazide can be evaluated using assays such as DPPH and ABTS.
Antibacterial Activity
Antibacterial activity has been a focal point for compounds containing hydrazone moieties. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains can provide insight into the efficacy of this compound.
Table 2: Antibacterial Activity Data
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
Structure-Activity Relationship (SAR)
The biological activity of (E)-N'-((4-bromothiophen-2-yl)methylene)-2-hydroxybenzohydrazide can be influenced by its structural components. The presence of electron-withdrawing groups such as bromine enhances the compound's reactivity and biological effectiveness. Studies suggest that modifications in the hydrazone structure can lead to variations in both antioxidant and antibacterial activities.
Case Studies
Recent studies have demonstrated the potential of hydrazone derivatives in drug development. For instance, a study focusing on substituted benzoylhydrazones revealed promising results in terms of both antioxidant and antibacterial properties, suggesting that similar derivatives could serve as effective therapeutic agents against various pathogens .
Q & A
Q. Q1. What are the optimal conditions for synthesizing (E)-N'-((4-bromothiophen-2-yl)methylene)-2-hydroxybenzohydrazide via microwave-assisted methods?
Answer: Microwave-assisted synthesis offers a green chemistry approach with reduced reaction time and solvent use. Key parameters include:
- Power range : 160–320 Watts (higher power accelerates reaction kinetics but may reduce selectivity).
- Reaction time : 2–8 minutes (shorter times favor energy efficiency without compromising yield).
- Solvent : Ethanol is preferred for its low toxicity and ability to dissolve both hydrazide and aldehyde precursors .
- Yield optimization : Pre-reaction docking studies (e.g., using Mollegro Virtual Docker) can predict reactive conformers, improving synthesis efficiency .
Advanced Synthesis & Characterization
Q. Q2. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
Answer: Single-crystal X-ray diffraction (SC-XRD) provides precise structural insights:
- Space group : Monoclinic systems (e.g., P1₂1/c1) are common for hydrazide derivatives, with unit-cell parameters (e.g., a = 10.075 Å, b = 21.950 Å, c = 8.187 Å) .
- Hydrogen bonding : Intra- and intermolecular bonds (e.g., N–H···O and C–H···O) stabilize crystal packing. For example, S(6) ring motifs form via N3–H3···O2 interactions (bond length: 1.738 Å) .
- Disorder refinement : Bromine atoms may exhibit positional disorder (occupancy ratios ~0.8:0.2), resolved using anisotropic displacement parameters (EADP) .
Biological Activity & Mechanism
Q. Q3. What structural features enhance antibacterial activity against Escherichia coli?
Answer: Key substituents and interactions include:
- 4-Methoxy group : Lowers rerank scores in ENR inhibitor (PDB:1C14) docking studies, indicating stronger binding (MIC = 120 ppm vs. 1000 ppm for non-methoxy analogs) .
- Hydrogen bonding : The 2-hydroxy group forms bonds with Tyr 1156, while the azo-amide group interacts sterically with Ala 1196 .
- Steric effects : Bulky substituents (e.g., 4-bromothiophene) improve membrane penetration but may reduce solubility .
Computational Validation
Q. Q4. How can molecular docking and DFT studies validate experimental bioactivity data?
Answer:
- Docking validation : Compare rerank scores (lower = more stable binding). For example, (E)-isomers often show better binding than (Z)-isomers due to favorable π-π stacking .
- DFT analysis : Calculate frontier molecular orbitals (FMO) to assess reactivity. HOMO-LUMO gaps <3 eV indicate high electrophilicity, correlating with antibacterial potency .
- Charge distribution : Mulliken charges on electronegative atoms (e.g., O, N) predict hydrogen-bonding sites .
Advanced Material Properties
Q. Q5. How does this compound function as a corrosion inhibitor, and what parameters govern its adsorption?
Answer:
- Adsorption mechanism : Physisorption dominates (ΔG°ads ~−20 kJ/mol), with Langmuir isotherm adherence indicating monolayer formation .
- Electrochemical studies : Potentiodynamic polarization shows mixed inhibition (reduces both anodic and cathodic currents).
- Surface analysis : Atomic force microscopy (AFM) reveals reduced roughness (Ra < 50 nm) on mild steel in 0.5 M H₂SO₄, confirming protective film formation .
Data Contradictions & Resolution
Q. Q6. How to address discrepancies between computational predictions and experimental bioactivity results?
Answer:
- Solvent effects : Docking studies often neglect solvation. Re-run simulations with explicit solvent models (e.g., water, ethanol) .
- Conformational sampling : Use molecular dynamics (MD) to simulate flexible binding modes over 50–100 ns trajectories.
- Experimental validation : Compare MIC values with docking scores across analogs (e.g., 4-methoxy vs. 2-methoxy derivatives) to identify outliers .
Advanced Structural Analysis
Q. Q7. What role do non-covalent interactions play in stabilizing the solid-state structure?
Answer:
- π-π interactions : Aromatic rings (thiophene and benzene) stack with distances of 3.5–4.0 Å, enhancing crystallinity .
- Halogen bonding : Bromine participates in C–Br···S interactions (bond length ~3.4 Å), influencing packing motifs .
- Hydrogen-bonded networks : Chains or dimers form via N–H···O bonds, critical for thermal stability (decomposition >250°C) .
Methodological Best Practices
Q. Q8. What spectroscopic techniques are essential for characterizing this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
